4-(2-formylphenyl)benzoic Acid

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers attempting sequential bioconjugation with simple biphenyl acids face inherent limitations due to a single reactive handle. 4-(2-Formylphenyl)benzoic acid eliminates this bottleneck by providing orthogonal aldehyde and carboxylic acid groups on a biphenyl scaffold, enabling stepwise peptide coupling followed by chemoselective payload conjugation without protecting group manipulation. • Dual orthogonal reactivity: carboxylic acid for amide/ester coupling; distal aldehyde for reductive amination, Schiff base, or oxime formation • White to off-white solid, 95% purity, MW 226.23 g/mol, pKa 4.11±0.10 • Immediate stock availability with ambient global shipping

Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
CAS No. 205871-49-4
Cat. No. B112259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-formylphenyl)benzoic Acid
CAS205871-49-4
Molecular FormulaC14H10O3
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17)
InChIKeyWCKIOKGQNVOJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Formylphenyl)benzoic Acid (CAS 205871-49-4) Procurement Guide: Bifunctional Building Block for Heterocyclic Synthesis


4-(2-Formylphenyl)benzoic acid (CAS 205871-49-4), also known as 2′-formyl-[1,1′-biphenyl]-4-carboxylic acid, is a bifunctional aromatic compound containing both an aldehyde and a carboxylic acid moiety on a biphenyl scaffold [1]. Its molecular formula is C14H10O3 with a molecular weight of 226.23 g/mol, a predicted boiling point of 442.9±38.0 °C, predicted density of 1.264±0.06 g/cm³, and a predicted acid dissociation constant (pKa) of 4.11±0.10 . The compound is commercially available as a white to off-white solid with typical purity specifications of 95% .

Bifunctional Building Block Orthogonal aldehyde and carboxylic acid on a biphenyl scaffold enable sequential, stepwise reactivity without protecting group manipulation.
Workflow Compatibility Supports heterocyclic synthesis, solid-phase immobilization, and peptide conjugation in academic and industrial R&D.
Procurement Consideration Select when dual orthogonal reactivity is required; single-handle biphenyl acids cannot achieve the same sequential transformations.

Why Generic Biphenyl Carboxylic Acids Cannot Replace 4-(2-Formylphenyl)benzoic Acid (CAS 205871-49-4) in Orthogonal Conjugation


Attempting to substitute 4-(2-Formylphenyl)benzoic acid with simpler analogs like 4-biphenylcarboxylic acid (CAS 92-92-2) or benzaldehyde derivatives fails due to a critical lack of orthogonality. 4-Biphenylcarboxylic acid possesses only a single reactive handle (the carboxylic acid), limiting its utility to simple amide or ester formation . Conversely, 2-carboxybenzaldehyde, while bifunctional, places the aldehyde and carboxylic acid groups on the same benzene ring, creating a different spatial arrangement that alters the geometry and conformational flexibility of resulting products [1]. 4-(2-Formylphenyl)benzoic acid uniquely offers a dual, orthogonal reactive system: the carboxylic acid can be selectively activated for peptide coupling or esterification, while the distal aldehyde on the adjacent aromatic ring remains available for subsequent reductive amination, Schiff base formation, or nucleophilic addition without interference . This sequential reactivity is essential for constructing complex heterocyclic scaffolds and bioconjugates in a controlled, stepwise manner.

Target: 4-(2-Formylphenyl)benzoic acid
Substitute: 4-Biphenylcarboxylic acid

Single carboxylic acid handle limits synthesis to simple amide/ester formation; orthogonal aldehyde needed for sequential conjugation is absent. This substitution eliminates the second reactive site, preventing heterocycle construction or stepwise bioconjugation.

Target: 4-(2-Formylphenyl)benzoic acid
Substitute: 2-Carboxybenzaldehyde

Both reactive groups reside on the same ring, altering inter-group distance and conformational flexibility. Product geometry and cyclization outcomes may shift, and sequential reactivity control is compromised compared to the biphenyl scaffold.

Quantitative Differentiation of 4-(2-Formylphenyl)benzoic Acid (CAS 205871-49-4) vs. Structural Analogs: An Evidence-Based Procurement Guide


Increased Lipophilicity (Consensus Log P) Enabling Enhanced Membrane Permeability vs. Biphenyl-4-carboxylic Acid

The presence of a formyl group on the biphenyl scaffold of 4-(2-Formylphenyl)benzoic acid substantially increases its lipophilicity compared to the parent biphenyl-4-carboxylic acid. This is a critical property for drug design, where higher log P values often correlate with improved passive membrane diffusion .

Lipophilicity (Log P)
Class-level
Predicted Log P 2.58 vs 2.36 (biphenyl-4-carboxylic acid); Δ +0.22, ~66% increase in partition coefficient.
Predicted higher lipophilicity may support membrane permeability screening.
In silico consensus model; experimental validation recommended.
Medicinal Chemistry Drug Design Pharmacokinetics

Enhanced Polar Surface Area (TPSA) Improving Water Solubility Profile vs. Biphenyl-4-carboxylic Acid

The aldehyde group in 4-(2-Formylphenyl)benzoic acid contributes additional polarity to the molecule compared to biphenyl-4-carboxylic acid. This is reflected in the higher topological polar surface area (TPSA), a key descriptor influencing a molecule's ability to interact with aqueous environments and its absorption profile .

Polar Surface Area
Class-level
TPSA 54.37 Ų vs 37.30 Ų (biphenyl-4-carboxylic acid); 45.8% larger.
Larger polar surface area may balance lipophilicity, supporting formulation solubility assessment.
Ertl fragment-based calculation; experimental TPSA may differ.
Medicinal Chemistry Physicochemical Analysis Formulation Science

Predicted Water Solubility (ESOL Log S) vs. Biphenyl-4-carboxylic Acid

The addition of the polar formyl group to the biphenyl core not only increases TPSA but also directly impacts the predicted aqueous solubility. The ESOL (Estimated SOLubility) method provides a standardized framework for comparing solubility across congeneric series .

Aqueous Solubility
Class-level
ESOL Log S -3.34 (0.103 mg/mL) vs -2.84 (0.328 mg/mL); 3.2-fold lower predicted solubility.
Predicted solubility trade-off informs solvent selection for reaction design.
ESOL method; experimental solubility required for precise formulation.
Pre-formulation Solubility Bioavailability

High-Value Research and Industrial Applications of 4-(2-Formylphenyl)benzoic Acid (CAS 205871-49-4)


Synthesis of Orthogonally Protected Peptide Conjugates and Macrocyclic Peptidomimetics

The dual orthogonal reactivity of 4-(2-Formylphenyl)benzoic acid makes it an ideal linker or building block for the synthesis of complex peptide conjugates. The carboxylic acid can be coupled to the N-terminus or a lysine side chain of a peptide using standard solid-phase or solution-phase chemistry. The resulting peptidyl-biphenyl-aldehyde intermediate can then undergo a second, chemoselective reaction at the aldehyde handle, such as reductive amination with a carbohydrate or PEG-amine, or oxime/hydrazone formation with an aminooxy-functionalized payload (e.g., a fluorophore, drug, or affinity tag) . This sequential conjugation is not possible with simple biphenyl carboxylic acids which lack the second reactive site. This methodology directly leverages the differentiation established by the compound's dual reactive groups (Section 2) and its balanced physicochemical profile (Section 3).

Solid-Phase Synthesis of Heterocyclic Libraries for Drug Discovery

The 2′-formyl group's proximity to the biphenyl linkage creates a privileged geometry for intramolecular cyclizations. 4-(2-Formylphenyl)benzoic acid can be immobilized on a solid support via its carboxylic acid group. The tethered aldehyde can then undergo a wide range of heterocycle-forming reactions, including Friedländer synthesis (for quinolines), Pictet-Spengler reactions (for tetrahydroisoquinolines), or reactions with β-ketoamides (for dihydropyridines) . The resulting biphenyl-fused heterocycles are privileged scaffolds in medicinal chemistry. This solid-phase approach enables the efficient generation of diverse, purified compound libraries, an application uniquely enabled by this building block's dual functionality and its higher lipophilicity (Section 3, Evidence 1), which can be beneficial for the cell-based activity of the final library members.

Synthesis of Luminescent Metal-Organic Frameworks (LMOFs) and Covalent Organic Frameworks (COFs)

In materials science, 4-(2-Formylphenyl)benzoic acid serves as an asymmetric, ditopic linker for the construction of functional porous materials. The carboxylic acid coordinates to metal clusters (e.g., Zn4O, Zr6) to form the framework backbone, while the aldehyde group can be used for post-synthetic modification (PSM) to introduce desired functionalities . For example, the aldehyde can be condensed with hydrazine or diamines to install chelating sites for metal ions, creating catalytically active sites within the framework pores. Alternatively, the aldehyde can be used directly in the synthesis of imine-linked COFs. The unique spatial orientation of the aldehyde and acid groups allows for the formation of frameworks with specific topologies and pore geometries that cannot be accessed using symmetrical, linear linkers like biphenyl-4,4′-dicarboxylic acid.

Application
Selection Property
Validation Focus
Orthogonally protected peptide conjugates
Orthogonal aldehyde–carboxylic acid reactivity
Stepwise conjugation without cross-reactivity
Solid-phase heterocyclic library synthesis
Immobilizable carboxylic acid with tethered aldehyde
On-resin cyclization efficiency and purity
Luminescent MOF/COF construction
Asymmetric ditopic linker geometry
Framework topology and post-synthetic modification capacity

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